molecular formula C20H28N2O2 B5054167 3-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

3-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

Cat. No. B5054167
M. Wt: 328.4 g/mol
InChI Key: GAHMMAYFGNAOQX-UHFFFAOYSA-N
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Description

This compound is a derivative of fentanyl, a powerful synthetic opioid analgesic that is similar to morphine but is 50 to 100 times more potent . Fentanyl and its analogs are commonly used in the treatment of severe pain, but they also have a high potential for addiction and abuse .


Molecular Structure Analysis

The molecular structure of this compound would likely be similar to that of other fentanyl analogs, with variations that could significantly affect its pharmacological properties . Without specific information, it’s difficult to provide a detailed analysis.


Chemical Reactions Analysis

As with the synthesis, the chemical reactions involving this compound would likely involve processes common to fentanyl and its analogs, such as hydrolysis, hydroxylation, and various forms of alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Fentanyl and its analogs are typically solid at room temperature .

Mechanism of Action

Fentanyl and its analogs typically act as agonists at the body’s opioid receptors, particularly the mu-opioid receptor . This results in analgesic effects, but can also lead to harmful side effects and dependence.

Safety and Hazards

Fentanyl and its analogs have a high potential for abuse and can cause serious harm, including addiction and overdose . They should be used only under medical supervision.

Future Directions

Research into fentanyl and its analogs continues, with a focus on understanding their pharmacology and toxicology, developing methods for their detection and quantification, and finding ways to treat and prevent addiction .

properties

IUPAC Name

3-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-19(13-8-16-6-2-3-7-16)21-18-11-9-17(10-12-18)20(24)22-14-4-1-5-15-22/h9-12,16H,1-8,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHMMAYFGNAOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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